molecular formula C14H27F3Sn B074527 Tributyl(trifluoroethenyl)stannane CAS No. 1426-65-9

Tributyl(trifluoroethenyl)stannane

Cat. No. B074527
CAS RN: 1426-65-9
M. Wt: 371.1 g/mol
InChI Key: PWGPFNBKVNMDLK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Tributyl(3,3,3-trifluoro-1-propynyl)stannane is synthesized from 2-bromo-3,3,3-trifluoropropene in a straightforward one-step process. This efficient synthesis method enables the production of (tributylstannyl)trifluoromethyl-pyrazole, -triazole, and -isoxazole derivatives through 1,3-dipolar cycloaddition reactions with diazomethane, phenylazide, and acetonitrile oxide, respectively, yielding good results (Hanamoto, Hakoshima, & Egashira, 2004).

Molecular Structure Analysis

The molecular structure of tributyl(trifluoroethenyl)stannane and its derivatives plays a critical role in its reactivity and applications. While specific studies detailing the molecular structure analysis of this compound are not cited here, the general structure involves a tin atom bonded to three butyl groups and one trifluoroethenyl group, which significantly influences its chemical behavior and utility in organic synthesis.

Chemical Reactions and Properties

This compound demonstrates a broad range of chemical reactivities, including participation in highly diastereoselective hydrostannylation reactions of allyl and homoallyl alcohols, showcasing its utility in stereocontrolled synthetic processes. Such reactions yield gamma- and delta-stannylated alcohols with high diastereoselectivity, attributed to the conformational fixation of the intermediary beta-stannylalkyl radical by coordination to the hydroxy group to the Lewis acidic tin center (Miura, Wang, & Hosomi, 2005).

Scientific Research Applications

  • Synthesis of Trifluoromethylated Heterocyclic Compounds : Tributyl(3,3,3-trifluoro-1-propynyl)stannane was used for preparing trifluoromethylated heterocyclic compounds like pyrazole, triazole, and isoxazole. These compounds serve as useful building blocks for introducing functional groups such as aryl groups or iodine (Hanamoto, Hakoshima, & Egashira, 2004).

  • Selenostannylation of Arynes : Tributyl(phenylselanyl)stannane was effectively used to prepare tributyl[(phenylselanyl)aryl]stannanes, showcasing its role in the synthesis of complex organic compounds (Toledo et al., 2010).

  • As a Hydroxymethyl Anion Equivalent : Tributyl[(methoxymethoxy)methyl]stannane has been identified as a hydroxymethyl anion equivalent, useful in various organic syntheses (Danheiser et al., 2003).

  • In Palladium-Catalyzed Carbonylative Coupling : This compound has been used in palladium-catalyzed carbonylative cross-coupling reactions with aryl iodides, demonstrating its utility in complex organic synthesis processes (Hanamoto, Handa, & Mido, 2002).

  • Synthesis of β-(2,2-diethoxyethyl)-substituted (allyl)tributylstannane : This compound has been used in asymmetric allylation of butanal, showing its importance in stereoselective synthesis (Masyuk & Mineeva, 2016).

  • In Highly Diastereoselective Hydrostannylation : Tributyl(trifluoroethenyl)stannane derivatives have been used for the highly diastereoselective hydrostannylation of allyl and homoallyl alcohols, contributing to the field of stereochemistry (Miura, Wang, & Hosomi, 2005).

properties

IUPAC Name

tributyl(1,2,2-trifluoroethenyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C2F3.Sn/c3*1-3-4-2;3-1-2(4)5;/h3*1,3-4H2,2H3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGPFNBKVNMDLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(=C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27F3Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50451083
Record name Tributyl(trifluoroethenyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tributyl(trifluoroethenyl)stannane

CAS RN

1426-65-9
Record name Tributyl(trifluoroethenyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tributyl(1,2,2-trifluoroethenyl)stannane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
FA Akkerman, R Kickbusch… - Chemistry–An Asian …, 2008 - Wiley Online Library
The synthesis of partly fluorinated 1,3‐ and 1,4‐dienes by palladium‐catalyzed coupling makes these compounds available on the laboratory scale. Several catalyst systems were …
Number of citations: 32 onlinelibrary.wiley.com

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